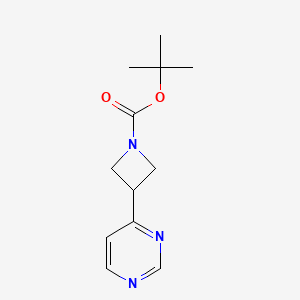

tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-pyrimidin-4-ylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-9(7-15)10-4-5-13-8-14-10/h4-5,8-9H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFRHHOBMHDKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601193345 | |

| Record name | 1,1-Dimethylethyl 3-(4-pyrimidinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236861-78-1 | |

| Record name | 1,1-Dimethylethyl 3-(4-pyrimidinyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236861-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(4-pyrimidinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate involves several steps. One common synthetic route includes the following steps:

Formation of the azetidine ring: This can be achieved by cyclization of appropriate precursors under specific conditions.

Introduction of the pyrimidine ring: This step involves the reaction of the azetidine intermediate with a pyrimidine derivative.

Attachment of the tert-butyl group: This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

tert-Butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate with structurally related azetidine and piperidine derivatives, focusing on structural features, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Core Ring Differences :

- Azetidine vs. Piperidine : Azetidine’s smaller ring size increases ring strain, enhancing reactivity compared to piperidine derivatives. This strain is exploited in drug design for tighter target binding .

- Pyrimidine Regioisomerism : The 4-pyrimidinyl substitution (target compound) vs. 2-pyrimidinyl (AG000KX8) alters electron distribution. The 4-position directs nucleophilic attack more effectively, critical for downstream functionalization .

Substituent Effects: Cyanomethyl Groups (e.g., Compound 15): Increase electrophilicity, facilitating cross-coupling reactions. The cyano group also enhances solubility in polar solvents . Fluoromethyl Groups: Improve metabolic stability and lipophilicity, as seen in fluorinated derivatives used in prolonged-action inhibitors . Nitro and Amino Groups: Nitro groups (e.g., in dibenzylamino derivatives) enhance electrophilic reactivity, while amino groups serve as handles for further derivatization .

Synthetic Methodologies :

- Protection/Deprotection : The tert-butyl group is universally used for carbamate protection, removed under acidic conditions (e.g., HCl/dioxane) .

- Catalysis : Ni-catalyzed carboboration () vs. DBU-mediated coupling () highlights divergent strategies for C–C bond formation.

Biological Relevance :

Biological Activity

tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an azetidine ring, and a pyrimidine moiety. Its molecular formula is C₁₃H₁₈N₂O₂, and it has a molecular weight of 238.29 g/mol. The structural arrangement allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets are still under investigation but are believed to include:

- Enzymatic inhibition : The compound may inhibit enzymes linked to cancer cell growth.

- Receptor modulation : It could interact with receptors that play roles in various signaling pathways.

Antimicrobial Activity

Research indicates that tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses notable anticancer properties. It demonstrated an IC₅₀ value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) . The selectivity index suggests a favorable therapeutic window, as it exhibited significantly lower toxicity towards non-cancerous cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate against multidrug-resistant strains of Mycobacterium tuberculosis. The compound showed lower MIC values than isoniazid, a standard treatment for tuberculosis, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Cancer Cell Proliferation

In another study focusing on cancer treatment, the compound was tested on various cancer cell lines, including breast and colon cancers. It was found to induce apoptosis and inhibit cell cycle progression at the G2/M phase, further supporting its role as a potential anticancer agent .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step protocols. For example:

- Step 1 : Formation of the azetidine ring via cyclization of precursors like bromoalkylamines under basic conditions (e.g., sodium hydride in DMF).

- Step 2 : Introduction of the pyrimidin-4-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling using palladium catalysts).

- Step 3 : Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base . Reaction optimization may require adjusting catalysts (e.g., Pd(PPh₃)₄) or solvents (e.g., THF/DMF mixtures) to improve yield and purity.

Q. How is tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate characterized post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm structural integrity, focusing on azetidine ring protons (δ 3.5–4.5 ppm) and pyrimidine aromatic signals.

- LC-MS : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 280.3) and purity (>95%).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline form .

Q. What safety precautions are required when handling this compound?

- Physical State : Typically a light yellow solid; avoid inhalation or skin contact due to potential irritancy .

- Protective Measures : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize exposure.

- Storage : Store at 2–8°C under inert atmosphere (argon) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during pyrimidin-4-yl group introduction?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) or ligand systems (e.g., XPhos) to enhance coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side-product formation.

- Temperature Gradients : Perform reactions at 60–100°C to accelerate kinetics while monitoring decomposition via TLC . Computational tools (e.g., density functional theory) can predict transition states to guide condition selection .

Q. What mechanisms underlie its biological activity in medicinal chemistry studies?

The compound’s azetidine-pyrimidine scaffold may interact with:

- Enzyme Active Sites : Hydrogen bonding via pyrimidine N atoms (e.g., kinase inhibitors targeting ATP-binding pockets).

- Receptors : Steric complementarity with G protein-coupled receptors (GPCRs) due to the rigid azetidine ring. Comparative studies with analogs (e.g., tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate) reveal that pyrimidine’s electron-deficient nature enhances target affinity .

Q. How can contradictions in reaction outcomes across studies be resolved?

- Variable Analysis : Systematically test parameters (e.g., reagent purity, moisture levels) using design of experiments (DoE).

- By-Product Identification : Employ high-resolution MS or F NMR to detect trace intermediates (e.g., de-Boc derivatives).

- Reproducibility Checks : Cross-validate results with independent labs, ensuring identical equipment calibration .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

Q. What are its applications in drug discovery pipelines?

- Lead Optimization : Serve as a scaffold for CNS drugs due to azetidine’s blood-brain barrier permeability.

- Protease Inhibition : Demonstrated activity against viral proteases (e.g., SARS-CoV-2 M) via molecular docking studies. Preclinical assays (e.g., cytotoxicity in HEK293 cells) validate selectivity over non-target enzymes .

Q. How can computational methods enhance reaction design for derivatives?

- Reaction Path Prediction : Use quantum mechanics/molecular mechanics (QM/MM) to model intermediates and transition states.

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives. Tools like ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by >50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.